molecular formula C12H15FO3 B7973582 4-(5-Fluoro-2-methoxyphenyl)oxan-4-ol

4-(5-Fluoro-2-methoxyphenyl)oxan-4-ol

Cat. No.: B7973582
M. Wt: 226.24 g/mol
InChI Key: WCYFWACYOWLCES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Fluoro-2-methoxyphenyl)oxan-4-ol is a heterocyclic compound featuring a tetrahydropyran (oxan) ring substituted at the 4-position with a 5-fluoro-2-methoxyphenyl group.

Properties

IUPAC Name

4-(5-fluoro-2-methoxyphenyl)oxan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO3/c1-15-11-3-2-9(13)8-10(11)12(14)4-6-16-7-5-12/h2-3,8,14H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYFWACYOWLCES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2(CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs in the Oxan-4-ol Family

Several oxan-4-ol derivatives share structural similarities but differ in aryl substituents or functional groups:

Compound Name Substituents on Aryl Ring Core Structure Key Properties/Applications Reference
4-(5-Fluoro-2-methoxyphenyl)oxan-4-ol 5-fluoro-2-methoxy Oxan-4-ol Potential enzyme inhibition; moderate polarity due to -OH and fluorine
4-(5-Chloro-2-thienyl)oxan-4-ol 5-chloro-2-thienyl Oxan-4-ol Thienyl group introduces sulfur; possible enhanced metabolic stability
4-(4-Methoxy-2-methylphenyl)oxan-4-ol 4-methoxy-2-methyl Oxan-4-ol Methyl group increases hydrophobicity; steric hindrance may affect binding
4-(2-Methoxyphenyl)oxan-4-amine hydrochloride 2-methoxy; amine substitution Oxan-4-amine Hydrochloride salt improves solubility; amine enhances basicity

Key Observations :

  • In contrast, chloro (in thienyl derivatives) and methyl groups alter electronic and steric profiles .
  • Functional Group Impact : Replacement of the hydroxyl group with an amine (as in 4-(2-methoxyphenyl)oxan-4-amine hydrochloride) increases basicity and solubility, making it more suitable for pharmaceutical formulations .

Heterocyclic Analogs with Varied Cores

Compounds with divergent heterocyclic cores but similar aryl substituents highlight the role of ring systems:

Compound Name Core Structure Substituents on Aryl Ring Key Properties/Applications Reference
4-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine Thiazole 5-fluoro-2-methoxy Aromatic thiazole enhances metabolic stability; amine group enables hydrogen bonding
4-[(5-Fluoro-2-methoxyphenyl)sulfonyl]morpholine Morpholine-sulfonyl 5-fluoro-2-methoxy Sulfonyl group increases acidity; morpholine improves solubility
ZK 62711 (4-(3-cyclopentyloxy-4-methoxyphenyl)-2-pyrrolidone) Pyrrolidone 3-cyclopentyloxy-4-methoxy Potent phosphodiesterase inhibitor; cyclopentyloxy enhances lipophilicity

Key Observations :

  • Core Flexibility : Thiazole and pyrrolidone cores (e.g., ZK 62711) exhibit distinct electronic environments compared to oxan-4-ol, influencing target selectivity. ZK 62711’s cyclopentyloxy group contributes to 100-fold higher potency than related inhibitors .
  • Sulfonyl vs. Hydroxyl : The sulfonyl group in 4-[(5-fluoro-2-methoxyphenyl)sulfonyl]morpholine increases acidity (predicted pKa ≈ -7.93) and may enhance interactions with cationic residues in enzymes .

Substituent-Driven Comparisons

Variations in aryl substituents significantly alter physicochemical and biological behavior:

Compound Name Substituent Pattern Molecular Weight Predicted LogP Notable Activity
4-(5-Fluoro-2-methoxyphenyl)oxan-4-ol 5-fluoro, 2-methoxy 226.23 (est.) ~1.5 (est.) Moderate polarity; enzyme inhibition potential
2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetic acid 4-methoxy, oxadiazole-acetic acid 234.21 ~1.8 Carboxylic acid enhances solubility; oxadiazole improves stability
4-Methoxybenzyl Alcohol 4-methoxy (simpler analog) 138.16 1.1 Industrial solvent; lower complexity

Key Observations :

  • Biological Relevance : Oxadiazole derivatives (e.g., ) are often used in drug design for their metabolic stability, suggesting that the target compound’s oxan ring may offer similar advantages .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.